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Monocrotophos-d6

Cat. No.: B586595
CAS No.: 1795136-77-4
M. Wt: 229.201
InChI Key: KRTSDMXIXPKRQR-DMEHDTLASA-N
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Description

Significance of Isotopic Labeling in Chemical and Biological Sciences

Isotopic labeling is a fundamental technique in which an atom in a molecule is replaced by one of its isotopes, which has a different number of neutrons. wikipedia.org This substitution creates a "labeled" compound that can be tracked as it moves through a chemical reaction, a metabolic pathway, or a biological system. wikipedia.orgcreative-proteomics.com The isotopes used can be radioactive, such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C), or stable, non-radioactive isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.commetwarebio.com

The core principle of isotopic labeling lies in the ability to distinguish the labeled molecules from their unlabeled counterparts using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgmusechem.com While isotopes of an element have different masses, they share nearly identical electronic configurations and chemical reactivity. metwarebio.com This chemical equivalence ensures that the labeled molecule behaves almost identically to the original compound in biological and chemical processes, making it an excellent tracer. metwarebio.comyoutube.com This technique provides unparalleled insights into molecular dynamics, metabolic fluxes, and reaction mechanisms, playing a transformative role across disciplines from medicine to environmental science. symeres.commetwarebio.com

Role of Deuterium Labeling in Elucidating Reaction Mechanisms and Pathways

By measuring the change in reaction rate when a deuterated compound is used instead of its non-deuterated analog, researchers can determine whether a specific C-H bond is broken in the rate-determining step of the reaction. This provides crucial experimental evidence that can support or refute proposed reaction pathways. Scientists use deuterium labeling to follow reaction steps, track the movement of atoms, and understand the structure of transition states, thereby unraveling complex details of chemical transformations and enzymatic processes. thalesnano.com

Overview of Deuterated Analogs in Analytical Chemistry

Deuterated compounds are indispensable in modern analytical chemistry, especially in techniques involving mass spectrometry. thalesnano.comclearsynth.com Their unique properties make them ideal for improving the accuracy and reliability of analytical measurements.

One of the most critical applications of deuterated compounds is their use as internal standards in quantitative analysis. clearsynth.comwisdomlib.org An internal standard is a substance with properties similar to the analyte (the compound being measured) that is added in a known quantity to a sample before analysis. pubcompare.ai Deuterated standards are chemically identical to the analyte of interest, but their increased mass, due to the presence of deuterium atoms, allows them to be easily distinguished by a mass spectrometer. clearsynth.compubcompare.ai

During sample preparation and analysis, some of the analyte may be lost. By comparing the signal of the analyte to the signal of the deuterated internal standard, analysts can correct for these variations, as both compounds are expected to behave similarly during extraction and ionization. clearsynth.comwisdomlib.org This approach significantly improves the precision and accuracy of the measurement.

Deuterated internal standards are central to powerful quantitative methods like isotope dilution analysis. metwarebio.comchem-station.com This methodology is considered a gold standard for quantification, particularly in complex samples such as biological fluids or environmental extracts. In these matrices, other compounds can interfere with the analysis, either suppressing or enhancing the analyte's signal in the mass spectrometer—a phenomenon known as the "matrix effect." clearsynth.com

Because the deuterated internal standard is structurally identical to the analyte, it is affected by matrix effects in the same way. clearsynth.com By calculating the ratio of the analyte's response to the standard's response, these interferences are effectively canceled out. clearsynth.com This ensures that the analytical method is robust and provides a precise determination of the analyte's concentration, even in challenging samples. clearsynth.comscispace.com

Properties

CAS No.

1795136-77-4

Molecular Formula

C7H14NO5P

Molecular Weight

229.201

IUPAC Name

[(E)-4-(methylamino)-4-oxobut-2-en-2-yl] bis(trideuteriomethyl) phosphate

InChI

InChI=1S/C7H14NO5P/c1-6(5-7(9)8-2)13-14(10,11-3)12-4/h5H,1-4H3,(H,8,9)/b6-5+/i3D3,4D3

InChI Key

KRTSDMXIXPKRQR-DMEHDTLASA-N

SMILES

CC(=CC(=O)NC)OP(=O)(OC)OC

Synonyms

Phosphoric Acid Dimethyl-d6 (1E)-1-Methyl-3-(methylamino)-3-oxo-1-propenyl Ester;  3-Hydroxy-N-methyl-cis-crotonamide Dimethyl-d6 Phosphate;  Apadrin-d6;  Azodrin-d6;  Azodrin 202R-d6;  Azodrin 60-d6;  C 1414-d6;  Corophos-d6;  Croton 36-d6;  Kadett 36-d6;  Mo

Origin of Product

United States

Synthetic Strategies for Monocrotophos D6

Methodologies for Deuterium (B1214612) Incorporation at Specific Molecular Sites

The introduction of deuterium into the Monocrotophos (B1676717) structure can be achieved through two primary approaches: the synthesis of deuterated precursors that are then used to build the final molecule, or the exchange of hydrogen for deuterium on the already synthesized Monocrotophos molecule.

Precursor Synthesis and Deuteration Approaches

A common and effective method for synthesizing Monocrotophos-d6 involves the use of deuterated starting materials. This "bottom-up" approach ensures high levels of deuterium incorporation at specific, desired positions.

A key precursor for Monocrotophos synthesis is dimethyl phosphorochloridate. To produce the deuterated analog, phosphorus oxychloride (POCl₃) is reacted with deuterated methanol (B129727) (CD₃OH) in an anhydrous environment. This reaction, typically carried out in the presence of a base like triethylamine (B128534) (Et₃N) to neutralize the generated hydrochloric acid, yields deuterated dimethyl phosphorochloridate ((CD₃O)₂POCl). This precursor-mediated deuteration strategy is advantageous as it integrates the deuterium labels early in the synthetic sequence, leading to a high isotopic purity in the final product. Another intermediate that can be utilized in the synthesis is 2,2-Dichloro-N-methyl-3-oxobutanamide.

The synthesis of deuterated dimethyl phosphorochloridate can achieve yields between 78% and 82% after purification by distillation.

Post-synthesis Deuteration Techniques

Alternatively, deuterium can be introduced into the Monocrotophos molecule after its initial synthesis through hydrogen-deuterium (H/D) exchange reactions. wikipedia.org These methods offer a different strategic approach to isotopic labeling.

One advanced technique involves a radical-mediated H/D exchange. For instance, a method has been demonstrated for the site-selective deuteration of C(sp³)–H bonds using D₂O as the deuterium source. In this process, the Monocrotophos molecule is first functionalized, for example with an N-allylsulfonyl group, to facilitate the generation of a radical. The deuteration reaction is then carried out under specific conditions, often involving a radical initiator like azobisisobutyronitrile (AIBN) and a reagent such as methyl thioglycolate, at an elevated temperature. This method allows for the targeted deuteration of specific carbon-hydrogen bonds within the molecule.

Recent advancements in photocatalysis have also introduced new possibilities for regioselective H/D exchange at alpha-thio C(sp3)-H bonds using an organic photocatalyst and D₂O. chemrxiv.org While not directly applied to this compound in the provided information, these evolving techniques highlight the expanding toolbox available for post-synthesis deuteration. chemrxiv.orgrsc.org

Reaction Conditions and Optimization for Deuterated Monocrotophos Synthesis

The successful synthesis of this compound with high isotopic purity and yield hinges on carefully controlled reaction conditions.

For precursor-mediated synthesis, the reaction between phosphorus oxychloride and deuterated methanol is conducted under anhydrous conditions to prevent unwanted side reactions. The use of a base is critical for scavenging the HCl produced.

In post-synthesis deuteration via radical-mediated H/D exchange, the conditions are precisely controlled. A typical reaction might involve using 5 mol% of AIBN as the initiator, 10 equivalents of D₂O as the deuterium source, and 1.2 equivalents of methyl thioglycolate, with the reaction proceeding at 60°C for 12 hours. Optimization of these parameters, such as the choice of solvent and catalyst, is crucial for maximizing deuteration efficiency. For example, in some deuteration reactions, switching from a protic solvent like methanol to an aprotic solvent like ethyl acetate (B1210297) has been shown to significantly increase the percentage of deuterium incorporation. thalesnano.com

Table 1: Illustrative Reaction Conditions for Deuteration

ParameterPrecursor Synthesis (Example)Post-Synthesis H/D Exchange (Example)
Key Reagents Phosphorus oxychloride, Deuterated methanol (CD₃OH), TriethylamineMonocrotophos (functionalized), D₂O, AIBN, Methyl thioglycolate
Solvent Anhydrous solventNot specified in search results
Catalyst/Initiator Not applicableAIBN (5 mol%)
Temperature Not specified in search results60°C
Reaction Time Not specified in search results12 hours

This table is based on generalized examples found in the search results and may not represent the exact conditions for all synthetic routes.

Isotopic Purity and Labeling Efficiency Assessments in Deuterated Monocrotophos

Ensuring the high isotopic purity of this compound is paramount for its function as an analytical standard. Several analytical techniques are employed to verify the degree and location of deuterium incorporation.

Mass spectrometry (MS) is a primary tool for this assessment. lgcstandards.com High-resolution mass spectrometry can confirm the molecular weight of the deuterated compound, which should be approximately 6 daltons higher than the non-labeled version, corresponding to the six deuterium atoms. Analysis of the mass spectrum, including the M+1 and M+2 peaks, allows for the calculation of isotopic purity. For example, a certificate of analysis for a batch of this compound showed an isotopic purity of 99.51% for the d6 species, with minimal presence of d0 to d5 variants. lgcstandards.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique used to confirm the structure and the success of deuteration. lgcstandards.comtandfonline.comtandfonline.com By comparing the ¹H-NMR spectrum of the deuterated compound with its non-deuterated counterpart, the absence of signals at the deuterated positions confirms the incorporation of deuterium. ³¹P-NMR can also be used to provide structural information. lgcstandards.comfrontiersin.org

The efficiency of the labeling process is a critical measure of the synthetic strategy's success. For instance, single electron transfer reductive deuteration strategies have been reported to achieve deuteration rates exceeding 92%. Radical-mediated H/D exchange methods have demonstrated deuteration efficiencies of 89–97% at specific sites.

Table 2: Analytical Data for a Sample of this compound

ParameterValueReference
Molecular Formula C₇H₈D₆NO₅P lgcstandards.comlgcstandards.com
Molecular Weight 229.2 g/mol lgcstandards.comlgcstandards.com
HPLC Purity >95% lgcstandards.com
Isotopic Purity (d6) 99.51% lgcstandards.com
d0 Impurity 0.13% lgcstandards.com
d5 Impurity 0.18% lgcstandards.com

Data sourced from a certificate of analysis and other technical descriptions. lgcstandards.comlgcstandards.com

Mentioned Chemical Compounds

Chemical Name
Monocrotophos
This compound
Phosphorus oxychloride
Deuterated methanol (CD₃OH)
Triethylamine
Dimethyl phosphorochloridate
2,2-Dichloro-N-methyl-3-oxobutanamide
N-allylsulfonyl group
Azobisisobutyronitrile (AIBN)
Methyl thioglycolate
Deuterium oxide (D₂O)
Methanol
Ethyl acetate
Hydrochloric acid

Mass Spectrometry-Based Quantification of Monocrotophos and Metabolites

Mass spectrometry (MS) coupled with chromatographic separation is the cornerstone of modern pesticide residue analysis. The use of this compound is particularly advantageous in these methods, as its chemical behavior is nearly identical to the non-labeled monocrotophos, but it is distinguishable by its higher mass-to-charge ratio (m/z). This distinction is fundamental to its role in isotope dilution mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of polar and thermally labile pesticides like monocrotophos. In LC-MS/MS methods, this compound is added to samples at a known concentration before extraction and cleanup. During analysis, the analyte (monocrotophos) and the internal standard (this compound) co-elute from the liquid chromatography column and are subsequently ionized and detected by the mass spectrometer.

The triple quadrupole mass spectrometer, operating in multiple reaction monitoring (MRM) mode, is typically employed. Specific precursor-to-product ion transitions are monitored for both monocrotophos and this compound. The ratio of the peak area of monocrotophos to the peak area of this compound is used for quantification. This ratiometric measurement corrects for potential losses during sample processing and for matrix-induced signal suppression or enhancement in the ion source of the mass spectrometer. The implementation of LC-MS/MS has notably improved the analysis of more polar organophosphorus insecticides, including monocrotophos.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

For less polar and volatile metabolites of monocrotophos, or when derivatization is employed, gas chromatography-mass spectrometry (GC-MS) is a valuable analytical tool. Similar to LC-MS/MS, this compound can be used as an internal standard in GC-MS methods to improve the accuracy of quantification. The development of GC-MS techniques has benefited from the use of isotope-labeled internal standards to achieve high accuracy in pesticide analysis.

In GC-MS analysis, the sample extract containing both the analyte and this compound is injected into the gas chromatograph. The compounds are separated based on their volatility and interaction with the GC column before entering the mass spectrometer. Quantification is again based on the ratio of the signal of the target analyte to that of the deuterated internal standard. This approach is effective in minimizing the impact of variability in injection volume and detector response.

Role of this compound as an Internal Standard in Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique that provides a high level of accuracy and metrological traceability. The use of this compound as an internal standard is a practical application of the IDMS principle. By adding a known amount of this compound to the sample, the ratio of the native analyte to the labeled standard becomes the primary measurement, which is inherently more robust than relying on the absolute signal of the analyte alone. This approach is considered the most effective way to compensate for matrix effects and recovery losses.

For accurate quantification, a calibration curve is generated by analyzing a series of standard solutions containing known concentrations of monocrotophos and a constant concentration of this compound. The curve is constructed by plotting the ratio of the analyte signal to the internal standard signal against the concentration of the analyte. The linearity of the calibration curve is assessed by the coefficient of determination (R²), which should ideally be greater than 0.99. Multi-level calibration with at least three or more concentration levels is the preferred approach.

Illustrative Data for a Typical Calibration Curve The following table presents representative data for a calibration curve for the quantification of monocrotophos using a constant concentration of this compound as an internal standard. This data is illustrative and based on typical analytical practices.

Monocrotophos Concentration (ng/mL)Monocrotophos Peak AreaThis compound Peak Area (Constant)Peak Area Ratio (Monocrotophos/Monocrotophos-d6)
1.015,234150,8760.101
5.076,170151,2340.504
10.0153,456152,1111.009
25.0380,987151,5672.514
50.0755,432150,9995.003
100.01,510,876151,05010.002

A linear regression of this data would yield a high R² value, demonstrating excellent linearity over the tested concentration range.

The matrix effect, caused by co-eluting endogenous components from the sample matrix, can significantly impact the ionization efficiency of the target analyte, leading to either signal suppression or enhancement. The use of an isotopically labeled internal standard like this compound is the most effective strategy to mitigate these effects. Since the internal standard and the analyte have nearly identical physicochemical properties and retention times, they experience similar matrix effects. As quantification is based on the ratio of their signals, the impact of the matrix effect is largely canceled out.

Illustrative Data on Matrix Effect Mitigation The following table demonstrates the effectiveness of using this compound to mitigate matrix effects in the analysis of monocrotophos in a complex matrix like spinach. The data is illustrative.

Sample TypeMonocrotophos Peak Area (Spiked at 10 ng/g)This compound Peak AreaCalculated Concentration (without IS) (ng/g)Calculated Concentration (with IS) (ng/g)Matrix Effect (%) (without IS)
Solvent Standard153,456152,11110.010.0N/A
Spinach Extract98,21297,3516.49.9-36%

As shown in the illustrative table, without the internal standard, the calculated concentration is significantly lower due to signal suppression. With this compound, the calculated concentration is very close to the spiked amount, demonstrating effective mitigation of the matrix effect.

The Method Detection Limit (MDL) is the minimum concentration of an analyte that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. The Method Quantification Limit (MQL), also known as the Limit of Quantification (LOQ), is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. These limits are typically determined from the analysis of multiple spiked blank samples. For pesticide residue analysis in food and environmental samples, typical LOQs are in the low µg/kg or ng/g range.

Illustrative MDL and MQL Values The following table provides typical, illustrative MDL and MQL values for the analysis of monocrotophos in different matrices using an isotope dilution method with this compound. These values are dependent on the specific instrumentation and sample matrix.

MatrixIllustrative MDL (µg/kg)Illustrative MQL (µg/kg)
Water0.0050.015
Soil0.010.03
Fruits & Vegetables0.010.03
Matrix Effect Mitigation Strategies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural analysis of organic compounds. researchgate.net For isotopically labeled compounds like this compound, NMR provides invaluable information regarding molecular structure and purity. thalesnano.com The presence of deuterium significantly influences the NMR spectra, offering unique advantages for detailed analysis.

Structural Elucidation through Deuterium NMR

The structural integrity of this compound is confirmed using a combination of NMR techniques, including ¹H, ³¹P, and ²H NMR. The replacement of hydrogen with deuterium atoms at specific locations within the molecule provides clear spectral evidence of successful labeling.

¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the methoxy (B1213986) protons on the phosphate (B84403) group are absent or significantly diminished. This absence confirms the substitution of protons with deuterium atoms in the two methyl groups attached to the phosphate.

³¹P NMR: Phosphorus-31 NMR is particularly useful for analyzing organophosphorus compounds. mdpi.comscirp.org The ³¹P NMR spectrum of this compound exhibits a distinct signal, and its chemical shift provides information about the electronic environment of the phosphorus nucleus. While the deuterium labeling does not directly involve the phosphorus atom, subtle changes in the chemical shift compared to the non-labeled compound can be observed. The spectrum is often simpler due to the absence of coupling to the methyl protons. mdpi.com

²H NMR (Deuterium NMR): Deuterium NMR directly observes the deuterium nuclei. A signal in the ²H NMR spectrum at the chemical shift corresponding to the methoxy groups confirms the location of the deuterium labels. This technique is definitive for verifying the site of deuteration.

The combination of these NMR methods allows for unambiguous structural elucidation and confirmation of the isotopic labeling pattern in this compound. ansto.gov.au

Application in Mechanistic Studies (e.g., Kinetic Isotope Effects)

Deuterium labeling is a fundamental tool for investigating reaction mechanisms through the study of kinetic isotope effects (KIE). thalesnano.comcsbsju.edu The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. uwo.ca

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. csbsju.edu In the case of this compound, the C-D bonds are generally not broken during its primary mode of action, which involves the inhibition of acetylcholinesterase. However, KIE studies are crucial for understanding its metabolic degradation pathways. The enzymatic or chemical cleavage of the methyl groups from the phosphate ester would be slower for the C-D bond compared to the C-H bond.

This phenomenon, known as the kinetic isotope effect, can lead to slower metabolic degradation of the deuterated compound. This increased metabolic stability makes this compound an excellent internal standard for pharmacokinetic and metabolism studies, as it behaves chemically identically to the parent compound but can be distinguished by mass-sensitive detectors. pharmaffiliates.com

Table 1: Theoretical Kinetic Isotope Effect (KIE) in Chemical Reactions

Reaction Type Bond Broken in Rate-Determining Step Expected kH/kD
Primary KIE C-H / C-D 5-7 csbsju.edu
Secondary KIE Bond to labeled atom is not broken 0.7-1.5
Solvent KIE Reaction in H₂O vs D₂O Varies

This table presents theoretical values for kinetic isotope effects. The actual observed KIE for a specific reaction involving this compound would require experimental determination.

Spectrophotometric and Chromatographic Techniques for this compound

Spectrophotometric and chromatographic methods are essential for confirming the structure and assessing the purity of this compound, ensuring its suitability as an analytical standard. ansto.gov.au

Spectroscopic Methods for Structural Confirmation

Beyond NMR, other spectroscopic techniques are employed for structural confirmation.

Mass Spectrometry (MS): Mass spectrometry is a cornerstone technique for analyzing deuterated compounds. thalesnano.com The mass spectrum of this compound shows a molecular ion peak that is shifted to a higher mass-to-charge (m/z) ratio compared to its non-deuterated counterpart, corresponding to the mass of the six deuterium atoms. High-resolution mass spectrometry (HR-MS) can be used to confirm the elemental composition with high precision. This mass shift is the primary reason this compound is an effective internal standard in quantitative MS-based methods, as it co-elutes with the analyte but is detected at a different m/z, minimizing signal overlap and matrix effects. resolvemass.ca

Infrared (IR) Spectroscopy: IR spectroscopy detects the vibrations of chemical bonds. The substitution of hydrogen with the heavier deuterium isotope results in a shift of the C-D stretching vibrations to lower frequencies (ca. 2250 cm⁻¹) compared to the C-H stretches (ca. 3000 cm⁻¹). csbsju.edu This provides further evidence of successful deuteration.

Chromatographic Separation Techniques (e.g., HPLC, HPTLC) for Purity Assessment

Chromatographic techniques are vital for separating this compound from any impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of chemical reference materials. lgcstandards.comannexpublishers.com this compound is often certified to have a purity of over 95%, as determined by HPLC with UV or MS detection. lgcstandards.com The method involves separating the compound on a suitable column, such as a mixed-mode or reversed-phase column, and quantifying the peak area relative to all other peaks in the chromatogram. sielc.comlcms.cz LC-MS methods are particularly powerful as they combine the separation power of LC with the specific detection of MS. sielc.com

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is another technique used for purity validation. It offers simplicity and rapidity for screening purposes. annexpublishers.comiaea.org The purity of this compound has been validated by showing a single spot on a TLC plate with a specific retention factor (Rf), indicating the absence of significant impurities.

Table 2: Chromatographic Purity Assessment of this compound

Technique Typical Column/Stationary Phase Mobile Phase Example Detection Typical Purity
HPLC Obelisc R, C18 Acetonitrile/Ammonium Formate Buffer sielc.com UV, MS >95% lgcstandards.com
HPTLC Silica Gel Ethyl Acetate/Hexane Chemical Visualization Reagent Single Spot

This table summarizes typical conditions used for the purity assessment of Monocrotophos and its deuterated analogue. Specific parameters may vary based on the laboratory and instrumentation.

Mentioned Compounds

Table 2: List of Chemical Compounds

Compound Name CAS Number
Monocrotophos-d6 1795136-77-4
Monocrotophos (B1676717) 6923-22-4
2,2-Dichloro-N-methyl-3-oxobutanamide 20132-74-5
Carbon-13 606-65-5 (for ¹³C)
Carbon-14 (B1195169) 14762-75-5
Deuterium (B1214612) 16873-17-9
Nitrogen-15 (B135050) 14390-96-6

Environmental Transformation Pathways of Monocrotophos Aided by Monocrotophos D6

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For monocrotophos (B1676717), the primary abiotic degradation pathways are hydrolysis, photolysis, and volatilization.

Hydrolysis Pathways and Kinetics

Hydrolysis is a significant pathway for the degradation of monocrotophos in aqueous environments. The rate of hydrolysis is highly dependent on the pH of the solution. acs.orgacademicjournals.orgiaea.org The reaction follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of monocrotophos. acs.org

Studies have shown that monocrotophos is relatively stable in acidic and neutral conditions but hydrolyzes more rapidly in alkaline solutions. gezondheidsraad.nlapvma.gov.au At 25°C, the half-life of monocrotophos has been reported to be 131 days at pH 3 and 26 days at pH 9. acs.orgacademicjournals.org Another study calculated the half-lives at 20°C to be 96 days at pH 5, 66 days at pH 7, and 17 days at pH 9. apvma.gov.au The rate of hydrolysis also increases with temperature. apvma.gov.auepa.gov

The hydrolysis of monocrotophos proceeds through two main mechanisms. Under acidic and neutral conditions, the primary degradation product is monodesmethyl monocrotophos. In basic conditions, the main product is N-methylacetoacetamide, along with the demethylated product, in a roughly 3:1 ratio. apvma.gov.au The main mechanism of biotransformation is the hydrolysis of the P-O vinyl linkage, which produces dimethyl phosphate (B84403) and N-methylacetoacetamide. gezondheidsraad.nl

Table 1: Hydrolysis Half-life of Monocrotophos at Various pH Levels and Temperatures

pHTemperature (°C)Half-life (days)Reference
325131 acs.orgacademicjournals.org
52096 apvma.gov.au
625134 apvma.gov.au
6.6 (distilled water)25139 apvma.gov.au
72066 apvma.gov.au
73823 epa.gov
7.6 (natural water)25147 apvma.gov.au
92017 apvma.gov.au
92526 acs.orgacademicjournals.org
92514-21 epa.gov
33547 apvma.gov.au
63533 apvma.gov.au
9354.6 apvma.gov.au
6.6 (distilled water)3525 apvma.gov.au
7.6 (natural water)3529 apvma.gov.au

Photolytic Degradation Processes

Photolysis, or the breakdown of compounds by light, is another important abiotic degradation pathway for monocrotophos. Direct photolysis in water is not considered a major degradation route. apvma.gov.auppqs.gov.inpic.int However, sunlight can significantly influence the degradation of monocrotophos on soil surfaces, indicating the involvement of soil components in a process known as sensitized photolysis. academicjournals.orgapvma.gov.au The degradation of monocrotophos on soil exposed to natural sunlight is rapid, with a reported half-life of less than 7 days, compared to a half-life of approximately 30 days in dark control samples. epa.goviicbe.org

The photolytic decomposition rate of monocrotophos in aqueous solutions increases with higher pH levels. capes.gov.br The use of photocatalysts such as titanium dioxide (TiO2) and iron ions (Fe3+) can significantly enhance the degradation rate. researchgate.netnih.gov For instance, the presence of Fe3+ in water can increase the photolytic degradation rate by 15-fold compared to photolysis alone. nih.gov Studies have also explored the use of novel nanocomposites, like Fe3O4@mTiO2, which have shown excellent photocatalytic activity, leading to the complete disappearance of monocrotophos within 45 minutes of UV illumination. rsc.org

Volatilization Dynamics and Factors Influencing Loss

Volatilization is the process by which a substance evaporates into the atmosphere. For monocrotophos, volatilization from soil surfaces is not considered a significant dissipation route. apvma.gov.auppqs.gov.inpic.int However, it is acknowledged as a major factor in the rapid loss of residues immediately following application to plants. inchem.org

Biotic Degradation in Environmental Compartments

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms. This is a crucial process for the detoxification of monocrotophos in the environment.

Microbial Degradation in Soil Systems

Microbial activity is a primary driver of monocrotophos degradation in soil. oup.com The degradation of monocrotophos in soil is generally rapid under aerobic conditions, with reported half-lives ranging from less than one to seven days. ppqs.gov.inresearchgate.net The process primarily involves hydrolysis, leading to the formation of N-methylacetoacetamide. nih.gov Both biotic and abiotic factors contribute to its degradation in soil. nih.gov The main biotransformation pathway is the hydrolysis of the P-O vinyl linkage, resulting in dimethyl phosphate and N-methylacetoacetamide. gezondheidsraad.nl

A diverse range of bacterial species have been identified with the ability to degrade monocrotophos, often utilizing it as a source of carbon and phosphorus. jabonline.inresearchgate.netresearchgate.net These microorganisms produce enzymes like organophosphorus hydrolase (OPH) that break down the chemical bonds in monocrotophos. ijcmas.com

Several bacterial genera have been reported to degrade monocrotophos, including Pseudomonas, Bacillus, Arthrobacter, Alcaligenes, Serratia, Stenotrophomonas, Rhodococcus, Paracoccus, Gordonia, Proteus, Micrococcus, and Ochrobactrum. academicjournals.orgoup.comjabonline.inijcmas.comnih.govaustinpublishinggroup.comnih.govscialert.net Specific strains that have been studied for their degradation capabilities include Pseudomonas aeruginosa, Bacillus subtilis, Serratia marcescens, Stenotrophomonas maltophilia, Rhodococcus phenolicus, Rhodococcus ruber, Paracoccus sp. M-1, Gordonia terrae, Pseudomonas aeruginosa, and Serratia surfactantfaciens. academicjournals.orgoup.comjabonline.inresearchgate.netijcmas.com

The efficiency of degradation can vary significantly between different strains and consortia. For example, a consortium of Gordonia terrae, Pseudomonas aeruginosa, and Serratia surfactantfaciens demonstrated accelerated degradation of monocrotophos. jabonline.in In another study, Serratia marcescens and Stenotrophomonas maltophilia showed degradation percentages of 91% and 90%, respectively, over ten days. ijcmas.com The degradation process often leads to the formation of less toxic intermediate compounds such as trimethyl phosphate and acetamide. jabonline.in

Table 2: Bacterial Strains Involved in Monocrotophos Degradation

Bacterial Genus/SpeciesReported Degradation CapabilityReference
Pseudomonas sp.Degrades monocrotophos jabonline.inresearchgate.netijcmas.com
Bacillus sp.Degrades monocrotophos, tolerates up to 1000 ppm jabonline.inresearchgate.netnih.govaustinpublishinggroup.com
Arthrobacter sp.Degrades monocrotophos, tolerates up to 1000 ppm jabonline.inijcmas.comnih.gov
Alcaligenes sp.Degrades monocrotophos ijcmas.com
Serratia marcescensDegrades 91% of monocrotophos in 10 days ijcmas.com
Stenotrophomonas maltophiliaDegrades 90% of monocrotophos in 10 days ijcmas.com
Rhodococcus phenolicusDegrades monocrotophos academicjournals.org
Rhodococcus ruberDegrades monocrotophos academicjournals.org
Paracoccus sp. M-1Degrades monocrotophos as a sole carbon source oup.com
Gordonia terraePart of a degrading consortium jabonline.in
Serratia surfactantfaciensPart of a degrading consortium jabonline.in
Proteus myxofaciensDegrades monocrotophos nih.gov
Micrococcus luteusPart of a degrading consortium nih.gov
Ochrobactrum intermediumPart of a degrading consortium nih.gov
Bacillus aryabhattaiPart of a degrading consortium nih.gov
Fungal Species Capable of Monocrotophos Metabolism

A variety of fungal species have been identified with the capability to metabolize monocrotophos, utilizing it as a source of carbon, phosphorus, or nitrogen. These fungi are typically isolated from pesticide-contaminated agricultural soils. Studies have demonstrated the degradation capabilities of several genera. For instance, strains of Aspergillus, Fusarium, and Macrophomina have shown significant potential in breaking down monocrotophos in laboratory settings. researchgate.netfao.org The efficiency of degradation can vary significantly between species and even strains of the same species.

Fungal SpeciesDegradation Capability/ObservationReference
Aspergillus oryzaeIsolated from soil and capable of using monocrotophos as a carbon and phosphorus source. Possesses phosphatase activity.
Aspergillus nigerCapable of degrading 90% of monocrotophos under optimized conditions within 10 days. researchgate.net
Aspergillus flavusDegraded monocrotophos with a half-life of 4.21 days in a liquid culture medium. fao.org
Fusarium pallidoroseumDegraded monocrotophos with a half-life of 12.64 days. This was the first report of Fusarium species degrading monocrotophos. fao.org
Macrophomina sp.Degraded monocrotophos with a half-life of 6.32 days. fao.org
Penicillium sp.Capable of degrading monocrotophos. inchem.org
Characterization of Microbial Degradation Products

The microbial breakdown of monocrotophos proceeds through several metabolic reactions, including O-demethylation, N-demethylation, hydroxylation of the N-methyl group, and cleavage of the phosphate-crotonamide linkage. These reactions lead to the formation of various intermediate metabolites. The identification of these products is crucial for assessing the detoxification process, as some metabolites can be less toxic than the parent compound. Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique used to identify these degradation products. nih.govresearchgate.net

Degradation ProductProducing Microorganism/ConsortiumReference
Trimethyl phosphateBacterial consortium (Gordonia terrae, Pseudomonas aeruginosa, Serratia surfactantfaciens) epa.gov
Acetamide, N-acetyl N-methylBacterial consortium (Gordonia terrae, Pseudomonas aeruginosa, Serratia surfactantfaciens) epa.gov
N-methylacetoacetamideRhodococcus ruber and Rhodococcus phenolicus nih.gov
Dimethyl phosphate (DMP)Bacillus licheniformis, Bacillus subtilis, Pseudomonas stutzeri; Sonication of monocrotophos scispace.comlgcstandards.com
Methyl phosphateBacillus licheniformis, Bacillus subtilis, Pseudomonas stutzeri scispace.com
3-hydroxy-N-methyl butyramideBacillus licheniformis, Bacillus subtilis, Pseudomonas stutzeri scispace.com
Acetic acidProteus myxofaciens nih.gov
O-desmethylmonocrotophosGeneral microbial metabolism in soils
N-hydroxymethyl monocrotophosDetected in plant metabolism studies
Enzyme Systems Catalyzing Biodegradation

The biodegradation of monocrotophos is catalyzed by specific enzyme systems within microorganisms. These enzymes initiate the breakdown of the pesticide, often by hydrolyzing its ester bonds. The primary enzymes involved are hydrolases, such as phosphatases and esterases. frontiersin.org The activity of these enzymes can be constitutive or inducible, meaning they may be produced continuously or only in the presence of the pesticide. nih.gov For example, research on Paracoccus sp. M-1 showed that the enzyme responsible for monocrotophos degradation was a constitutively expressed cytosolic protein. nih.gov

Enzyme SystemFunction/ObservationAssociated Microorganism(s)Reference
PhosphataseCleavage of phosphate esters, a key step in monocrotophos degradation.Aspergillus oryzae, Paracoccus sp. M-1, Bacillus subtilis nih.govfrontiersin.org
EsteraseHydrolysis of ester linkages in the monocrotophos molecule.Bacillus subtilis frontiersin.org
PhosphotriesteraseFacilitates the degradation of monocrotophos. Molecular weight found to be between 35-67 kDa.Bacterial consortium (Gordonia terrae, P. aeruginosa, S. surfactantfaciens) epa.gov
AmidaseReported to be involved in the biodegradation of monocrotophos.Paracoccus sp. M-1 nih.gov
Organophosphate Hydrolase (opdA gene)Implicated in the initial biodegradation of monocrotophos.Proteus myxofaciens nih.govresearchgate.net
Fungal HydrolaseExtracellular enzyme composed of two subunits (33 and 67 kDa) that synergistically degrade monocrotophos.Aspergillus niger

Degradation in Aquatic Environments

Monocrotophos that enters aquatic systems through runoff or leaching is subject to degradation. epa.gov Its persistence in water is influenced by factors such as pH, temperature, and the presence of microbial populations. nih.gov Hydrolysis is a significant abiotic degradation pathway, with the rate being pH-dependent; the half-life of monocrotophos is 26 days at pH 9 but extends to 131 days at pH 3. nih.gov However, biological activity is a primary driver of its breakdown in aquatic environments. researchgate.net

Role of Microorganisms in Water Systems

Microorganisms are fundamental to the degradation of monocrotophos in water. nih.gov Bacteria and fungi present in water and sediment can utilize monocrotophos as a nutrient source, breaking it down into simpler, often less toxic, compounds. researchgate.net Studies have shown that the degradation rate is significantly higher in natural, non-sterile water compared to sterile water, highlighting the crucial role of the indigenous microflora. nih.gov For instance, a bacterial consortium of Gordonia terrae, Pseudomonas aeruginosa, and Serratia surfactantfaciens was shown to effectively degrade monocrotophos in an aqueous medium. epa.gov Cyanobacteria such as Synechococcus elongatus and Nostoc linckia have also been shown to degrade monocrotophos. researchgate.net

Sediment-Water Interface Dynamics

The sediment-water interface is a highly active zone for biogeochemical processes, including the degradation of pesticides. testqual.com Due to its solubility in water, monocrotophos does not sorb strongly to soil or sediment particles. nih.gov However, the microbial communities within the sediment play a role in its transformation. The interface is characterized by steep chemical gradients, particularly of oxygen, which influences the types of microbial metabolism that can occur. testqual.com Aerobic degradation is typically more efficient, but anaerobic degradation can also take place in deeper sediment layers or anoxic zones. nih.gov The movement and mixing of water at the interface, influenced by benthic organisms, can also affect the distribution and availability of monocrotophos to degrading microorganisms. testqual.com

Degradation Product Identification and Characterization

Key metabolites identified across various degradation studies include smaller organic molecules and inorganic phosphates, indicating the mineralization of the pesticide.

Commonly Identified Degradation Products of Monocrotophos:

Dimethyl phosphate (DMP): A common hydrolysis product. nih.govlgcstandards.com

N-methylacetoacetamide: Results from the cleavage of the vinyl-phosphate bond. nih.gov

Trimethyl phosphate: Identified in studies with bacterial consortia. epa.gov

O-desmethylmonocrotophos: Formed through the demethylation of the phosphate group.

N-hydroxymethyl monocrotophos: A product of metabolism in plants.

Acetic Acid: A simple organic acid representing a further breakdown of the carbon structure. nih.gov

Phosphoric Acid: The final inorganic phosphorus product from complete mineralization.

The characterization of these products confirms that microbial and chemical processes effectively transform monocrotophos in the environment, breaking it down into compounds that can be integrated into natural biogeochemical cycles.

Identification of Stable and Transient Metabolites

The breakdown of monocrotophos in the environment leads to the formation of various intermediate compounds, known as metabolites. The identification of these stable and transient metabolites is crucial for understanding the complete degradation pathway. Extensive studies have shown that the primary metabolic route is hydrolysis, which cleaves the molecule to yield products of lower complexity and toxicity. inchem.org

In soil and water, degradation proceeds through both biotic and abiotic pathways. nih.govresearchgate.net Hydrolysis is a key abiotic process, while various soil microorganisms play a significant role in its biotic degradation. nih.govijcmas.com Studies using bacterial consortia have identified several metabolites resulting from the breakdown of the parent compound. jabonline.in For instance, a consortium of Gordonia terrae, Pseudomonas aeruginosa, and Serratia surfactantfaciens was found to degrade monocrotophos into trimethyl phosphate and acetamide, N-acetyl N-methyl. jabonline.in

In plants, monocrotophos is metabolized through hydrolytic and oxidative mechanisms. inchem.org Following application, the parent compound, monocrotophos, often remains the principal residue. inchem.org However, several metabolites have been identified in plant tissues. In bean plants, monocrotophos was metabolized to its N-hydroxy-methylamide and the corresponding amide. inchem.org In cotton, the N-hydroxymethyl derivative was identified, along with a glycoside of this derivative, which was a major water-soluble metabolite. inchem.org

Sonication studies, which use ultrasound to degrade compounds in an aqueous environment, have also identified several intermediate products, including dimethyl phosphate, dimethylphosphonate, 3-hydroxy 2-buteneamide, and N-methyl 3-oxobutanamide. nih.gov The most frequently cited metabolite from hydrolysis in soil is N-methylacetoacetamide. nih.govresearchgate.net

Table 1: Identified Metabolites of Monocrotophos Degradation

Metabolite Name Identification Context Source(s)
N-methylacetoacetamide Hydrolysis product in soil nih.govresearchgate.net
Dimethyl phosphate Hydrolysis product in plants and from sonication inchem.orgnih.gov
Trimethyl phosphate Product of microbial degradation jabonline.in
Acetamide, N-acetyl N-methyl Product of microbial degradation jabonline.in
N-hydroxy-methylamide (SD 12657) Plant metabolite (in beans and cotton) inchem.org
Amide (SD 11319) Plant metabolite (in beans) inchem.org
Glycoside of N-hydroxy-methylamide Major water-soluble plant metabolite inchem.org
O-desmethyl monocrotophos Plant metabolite inchem.org
Dimethylphosphonate Product of sonication nih.gov
3-hydroxy 2-buteneamide Product of sonication nih.gov
N-methyl 3-oxobutanamide Product of sonication nih.gov

Elucidation of Degradation Pathways Using Labeled Analogues

The elucidation of complex metabolic and environmental degradation pathways is significantly enhanced by the use of isotopically labeled compounds. Monocrotophos-d6, which incorporates six deuterium (B1214612) atoms into its molecular structure, serves as a powerful tool for such investigations. The key advantage of using a deuterated analogue is that it is chemically identical to the parent compound in its reactions but is distinguishable by its higher mass.

Studies using labeled analogues have confirmed that the degradation of monocrotophos proceeds via several key reactions:

Hydrolysis: The primary pathway involves the cleavage of the vinyl phosphate bond, leading to the formation of dimethyl phosphate and N-methylacetoacetamide. nih.govinchem.org

O-demethylation: This pathway involves the removal of a methyl group from the phosphate ester portion of the molecule, resulting in O-desmethyl monocrotophos. inchem.org

N-demethylation: The removal of the methyl group from the amide nitrogen. jabonline.in

Hydroxylation: The addition of a hydroxyl group, typically at the N-methyl moiety, to form the N-hydroxymethyl derivative. inchem.org

The use of this compound in environmental fate studies facilitates the accurate determination of degradation rates and half-lives in different environmental compartments. It enables researchers to build a comprehensive picture of the transformation processes, distinguishing between biotic and abiotic degradation and identifying both transient and stable end-products. nih.gov

Metabolic Fate and Biotransformation in Biological Systems Excluding Human Clinical Data

Monocrotophos (B1676717) Metabolism in Plants

Once applied, monocrotophos is taken up by plants and subjected to a series of metabolic processes that lead to its transformation and storage.

Monocrotophos is a systemic insecticide, meaning it is readily absorbed by plant tissues and transported throughout the plant. Studies have shown that it can be absorbed through the roots, stem, and leaves. Following absorption, it is translocated via the xylem and phloem to other parts of the plant, including new growth, fruits, and seeds. The systemic nature of monocrotophos ensures the protection of the entire plant from sucking insects. The rate of uptake and translocation can be influenced by factors such as plant species, age, and environmental conditions.

Inside plant tissues, monocrotophos is metabolized through several enzymatic reactions. The primary biotransformation pathways include:

O-demethylation: This process involves the removal of a methyl group from the phosphate (B84403) ester portion of the molecule, leading to the formation of desmethyl-monocrotophos. This is a significant detoxification pathway in many plant species.

N-demethylation: The removal of the N-methyl group from the crotonamide (B15916) side chain results in the formation of N-desmethyl-monocrotophos.

Hydrolysis of the vinyl phosphate bond: Cleavage of the P-O-vinyl bond is another critical metabolic step, leading to the formation of dimethyl phosphate and other breakdown products. This reaction effectively detoxifies the parent compound by removing the reactive vinyl group.

These enzymatic processes are part of the plant's natural defense mechanism against xenobiotics.

Following initial biotransformation, the resulting metabolites can undergo conjugation reactions. These reactions involve the attachment of endogenous molecules, such as sugars (e.g., glucose), to the metabolites. This process increases the water solubility of the metabolites, facilitating their transport and sequestration within the plant. Conjugated metabolites are often stored in vacuoles or incorporated into cell wall components like lignin, effectively removing them from active metabolic pools. This sequestration is a long-term detoxification strategy employed by plants.

Enzymatic Biotransformation Pathways in Plant Tissues

Monocrotophos Biotransformation in Non-Human Animals

In non-human animals, monocrotophos undergoes rapid absorption and metabolism, leading to its distribution and eventual elimination.

In rodents, such as rats, orally administered monocrotophos is rapidly and almost completely absorbed from the gastrointestinal tract. Following absorption, it is widely distributed throughout the body, with the highest concentrations typically found in the liver and kidneys, the primary organs of metabolism and excretion. Elimination is also rapid, with the majority of the administered dose being excreted in the urine within 24 to 72 hours.

In livestock, such as goats, studies have shown a similar pattern of rapid absorption, distribution to various tissues, and prompt elimination, primarily via urine. Fish also readily absorb monocrotophos from the water, with distribution to various organs, including the gills, liver, and muscle.

The table below summarizes the kinetic parameters of monocrotophos in various animal models.

Organism Route of Administration Key Findings on Absorption, Distribution, and Elimination
RatOralRapid and nearly complete absorption. Peak plasma concentrations reached within a few hours. Widely distributed, with highest levels in liver and kidneys. Primarily eliminated in urine (over 80% within 72 hours).
GoatOralRapidly absorbed and metabolized. Distributed to various tissues. Primarily excreted through urine.
Fish (e.g., Carp)Water ExposureReadily absorbed from water. Distributed to gills, liver, and muscle tissue.

Similar to plants, the metabolism of monocrotophos in animals proceeds through several key reactions:

O-demethylation: This is a major metabolic pathway in animals, leading to the formation of desmethyl-monocrotophos. This metabolite is less toxic than the parent compound.

N-demethylation: The formation of N-desmethyl-monocrotophos also occurs, although it is generally considered a minor pathway compared to O-demethylation.

Vinyl phosphate bond cleavage: Hydrolysis of the vinyl phosphate bond is a critical detoxification step, resulting in the formation of dimethyl phosphate and other breakdown products that are readily excreted.

The primary site of these metabolic reactions is the liver, where a variety of enzymes, including cytochrome P450s and esterases, are responsible for the biotransformation of monocrotophos. The resulting water-soluble metabolites are then efficiently eliminated from the body.

Identification of Primary and Secondary Metabolites in Animal Tissues and Excreta

Research has identified several key metabolites of monocrotophos in different animal tissues and waste products. The initial biotransformation follows three primary metabolic reactions: O-demethylation, N-demethylation, and cleavage of the vinyl phosphate bond. nih.gov These processes lead to the formation of various byproducts that are generally less toxic than the parent compound. inchem.org

In studies on lactating goats and cows, monocrotophos and its metabolites have been detected in milk, muscle, and liver. epa.gov Research involving Wistar rats provided detailed identification of metabolites primarily excreted in urine. Unchanged monocrotophos was detected, indicating that some portion of the compound can pass through the system without being metabolized. apvma.gov.au The major urinary metabolites identified were N-methyl acetoacetamide (B46550) and 3-hydroxy-N-methyl butyramide. apvma.gov.au Other identified metabolites from various studies include the N-hydroxymethyl derivative and N-desmethyl monocrotophos. inchem.org The complete degradation of the molecule can ultimately lead to carbon dioxide, which was measured in the expired air of rats. nih.govapvma.gov.au

Table 1: Distribution of Monocrotophos and its Metabolites in Wistar Rats (96h post-administration)

Excretion Route/TissuePercentage of Administered DoseKey Metabolites Identified
Urine 82%Unchanged Monocrotophos, N-methyl acetoacetamide, 3-hydroxy-N-methyl butyramide
Feces 3%Not specified
Expired Air 6%Carbon Dioxide
Adipose Tissue Low levels (0.08 ppm)Not specified

This table is based on data from a study on Wistar rats and illustrates the primary routes of excretion and major metabolites identified. apvma.gov.au

In Vitro Metabolic Studies Using Monocrotophos-d6

In vitro metabolic studies are essential for elucidating the specific biochemical pathways and enzymatic processes involved in the biotransformation of xenobiotics like monocrotophos. The use of this compound in these systems is particularly advantageous for accurately identifying and quantifying metabolic products.

Use of Liver Microsomes and S9 Fractions for Metabolic Profiling

Liver microsomes and S9 fractions are standard tools in toxicology and pharmacology for studying xenobiotic metabolism. core.ac.uk These preparations contain a high concentration of drug-metabolizing enzymes, particularly from the cytochrome P450 (CYP) superfamily, which are located in the endoplasmic reticulum of liver cells. nih.govresearchgate.net

In vitro studies using rat hepatic microsomes have been conducted to investigate the interaction of monocrotophos with these enzyme systems. nih.gov Such studies demonstrate that monocrotophos binds to microsomal cytochrome P-450, indicating that this enzyme system is a primary site of its metabolism. nih.gov The use of these subcellular fractions allows researchers to create a controlled environment to profile the formation of metabolites and understand the initial steps of biotransformation without the complexities of a whole-organism model. core.ac.uk

Characterization of Enzyme-Mediated Biotransformations

The biotransformation of monocrotophos is mediated by several key enzyme systems. The primary pathways of O-demethylation and N-demethylation are characteristic of reactions catalyzed by cytochrome P450 (CYP) enzymes, which fall under Phase I metabolism. nih.govresearchgate.net Studies have confirmed that monocrotophos interacts with and is metabolized by the CYP enzyme system in liver microsomes. nih.gov

In addition to CYPs, other enzymes such as esterases may play a role in the detoxification process. medchemexpress.com The cleavage of the vinyl phosphate bond is a hydrolytic reaction, a process often catalyzed by esterase enzymes. nih.gov These enzyme-mediated transformations convert monocrotophos into more water-soluble compounds, which facilitates their excretion from the body. inchem.org For example, metabolites such as N-Methyl hydroxy monocrotophos and N-desmethyl monocrotophos are noted to be less potent inhibitors of cholinesterase than the parent compound. inchem.org

Quantification of Metabolite Formation Rates Using Labeled Substrates

The use of stable isotope-labeled substrates like this compound is crucial for the accurate quantification of metabolite formation. The deuterium (B1214612) atoms create a distinct mass spectrometric signature, allowing the labeled compound and its resulting metabolites to be differentiated from their unlabeled, endogenous counterparts. lgcstandards.com

This methodology, often employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for a technique known as isotope dilution analysis. In a typical experiment, a precise amount of this compound is incubated with an in vitro system, such as liver microsomes. core.ac.uknih.gov Over time, the enzymes in the microsomes process the labeled substrate into various metabolites, which will also be deuterated. By analyzing the sample and comparing the mass-to-charge ratio and signal intensity of the labeled metabolites to known quantities of unlabeled analytical standards, researchers can precisely calculate the rate at which each metabolite is formed. This quantitative data is vital for building accurate pharmacokinetic models.

Table 2: Principle of Quantifying Metabolite Formation Using this compound

StepDescriptionRationale
1. Incubation A known concentration of this compound is incubated with a metabolically active system (e.g., liver S9 fraction).To initiate enzyme-mediated biotransformation of the labeled substrate in a controlled environment.
2. Sample Quenching & Extraction The reaction is stopped at specific time points, and the mixture of parent compound and metabolites is extracted.To create a "snapshot" of the metabolic process at different intervals.
3. LC-MS/MS Analysis The extracted sample is analyzed to separate and detect the labeled parent compound and its labeled metabolites.To differentiate and measure the amount of each specific compound based on its unique mass and retention time.
4. Quantification The signal intensity of the deuterated metabolites is compared against a calibration curve of non-labeled standards.To accurately determine the concentration of each metabolite formed over time, allowing for the calculation of formation rates.

Mechanistic Research Applications of Monocrotophos D6

Elucidation of Enzymatic Reaction Mechanisms

The primary mechanism of action for monocrotophos (B1676717) is the inhibition of the enzyme acetylcholinesterase (AChE), which is crucial for nerve function. medchemexpress.com Monocrotophos-d6 retains this biological activity, making it an invaluable probe for studying the intricacies of this enzymatic interaction. The process involves the phosphorylation of a serine residue within the active site of AChE, which leads to the enzyme's inactivation and a subsequent buildup of the neurotransmitter acetylcholine.

The use of this compound allows researchers to investigate this mechanism with high precision. The deuterium (B1214612) labeling provides distinct spectral signatures in techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which helps in the unambiguous identification of the compound and its adducts with the enzyme. By using this compound, scientists can differentiate the inhibitor from other molecules in the biological matrix, allowing for a clearer understanding of the binding kinetics, the stability of the phosphorylated enzyme, and the potential for enzyme reactivation. This level of detail is crucial for understanding the specific molecular interactions that govern the inhibitory process.

Tracing Carbon and Deuterium Flow in Metabolic Pathways

Metabolic tracing is a powerful technique used to follow the journey of molecules through the complex network of biochemical reactions within an organism. bitesizebio.com this compound is particularly well-suited for these studies due to its stable isotope label. When introduced into a biological system, the deuterium atoms act as a tracer, allowing scientists to track the parent compound and its metabolites. bitesizebio.com

One of the key advantages of using a deuterated compound is the "kinetic isotope effect." The bond between carbon and deuterium is stronger than the bond between carbon and hydrogen, which can lead to a slower rate of metabolic degradation for the deuterated molecule. This effect was observed in rodent models, where this compound exhibited delayed hepatic metabolism compared to its non-deuterated counterpart. This slowing of metabolism allows for a more detailed examination of the metabolic intermediates and pathways.

Techniques such as mass spectrometry can easily distinguish the mass-to-charge (m/z) ratio of this compound and its metabolites from their non-labeled endogenous or exogenous counterparts. This enables researchers to trace the flow of the deuterium-labeled methyl groups as the compound is processed by the organism, providing clear insights into degradation pathways and identifying the resulting metabolic products. Plant metabolism studies have shown that the main residue following application is the parent compound, but metabolites like O-demethyl monocrotophos, dimethyl phosphate (B84403), and phosphoric acid are also formed. apvma.gov.au Using this compound can help in precisely quantifying the rate and extent of formation of these metabolites.

Investigating Pharmacokinetic and Pharmacodynamic Mechanisms (Non-human focus)

The study of pharmacokinetics (what the body does to a substance) and pharmacodynamics (what the substance does to the body) is essential in toxicology. This compound is a valuable tool in non-human toxicological research for delineating these mechanisms for its parent compound.

Pharmacokinetics: The deuterium labeling allows for precise tracking of the absorption, distribution, metabolism, and excretion (ADME) of monocrotophos in biological samples. It is frequently used as an internal standard for quantitative analysis in pharmacokinetic studies using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). lumiprobe.com This allows for accurate measurement of the concentration of the non-labeled compound in various tissues over time. As noted previously, research in rodent models using this compound has provided direct evidence of its metabolic fate, revealing delayed metabolism in the liver.

Pharmacodynamics: The primary pharmacodynamic effect of monocrotophos is the inhibition of acetylcholinesterase. Toxicity studies in laboratory animals using this compound have demonstrated a dose-dependent inhibition of this enzyme. Because the deuterated form is biologically representative of the parent compound, it can be used to accurately model the relationship between the concentration of the compound at the site of action and the observed toxic effect.

The table below summarizes the advantages of using this compound in non-human pharmacokinetic and pharmacodynamic research.

Research AreaApplication of this compoundKey Findings/Advantages
Pharmacokinetics Serves as a stable isotope-labeled internal standard for quantification.Enables precise and accurate measurement of monocrotophos concentrations in biological matrices.
Direct tracing of the compound's fate in ADME studies.Allows for clear differentiation from endogenous compounds and quantification of metabolic rates.
Investigation of the kinetic isotope effect.Revealed delayed hepatic metabolism in rodent models, providing deeper insight into metabolic pathways.
Pharmacodynamics Used as a surrogate for the parent compound in mechanism of action studies.Confirmed dose-dependent inhibition of acetylcholinesterase in laboratory animals.
Elucidation of the inhibitor-enzyme interaction.The preserved biological activity ensures that findings are representative of the parent compound's behavior.

Future Directions in Monocrotophos D6 Research

Development of Novel Analytical Methodologies for Enhanced Sensitivity

The accurate quantification of pesticide residues in complex matrices like food, soil, and water is a perpetual challenge for analytical chemists. The use of isotopically labeled internal standards, such as Monocrotophos-d6, is fundamental to achieving accuracy and precision. lcms.czresearchgate.net These standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by mass spectrometry. researchgate.net Adding this compound to a sample at the beginning of the analytical process helps to correct for analyte losses during sample extraction and cleanup, as well as variations in instrument response (matrix effects). sciex.comeuropa.eu

Future research will focus on pushing the limits of detection to even lower levels. While gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS/MS) are the methods of choice for their specificity and sensitivity, there is ongoing development to refine these techniques. lcms.czinchem.org Innovations may include the development of more selective extraction materials and the optimization of ionization sources and mass analyzers to reduce background noise and enhance the signal for trace-level contaminants. restek.com The goal is to develop robust, high-throughput methods capable of detecting picogram or even femtogram levels of Monocrotophos (B1676717), which is crucial for assessing low-level environmental contamination and dietary exposure. researchgate.net

Table 1: Comparison of Analytical Methods for Monocrotophos Analysis This table illustrates typical performance characteristics of analytical methods used for Monocrotophos. The use of this compound as an internal standard is crucial for achieving high accuracy and precision, especially in complex samples.

Analytical TechniqueCommon DetectorLimit of Quantification (LOQ)Typical Recovery Rate (%)Reference
Gas Chromatography (GC)Thermionic Detector0.03 - 0.05 mg/kg80 - 120% inchem.org
Gas Chromatography (GC)Flame Photometric Detector (FPD)0.01 ppm75 - 120% inchem.org
LC-MS/MSTandem Mass Spectrometer0.01 mg/kg80 - 101% researchgate.net
SpectrophotometryUV-Vis Spectrophotometer~0.05 ppm (1.2 µg/25mL)Not specified researchgate.net

This is an interactive table. Click on the headers to sort the data.

Advanced Studies on Environmental Persistence and Remediation Processes

Monocrotophos is known to have low persistence in the environment, with a half-life of less than seven days in soil under natural sunlight. fao.orgepa.gov However, its persistence is highly dependent on environmental factors such as pH, temperature, and microbial activity. geoscienceworld.orgresearchgate.net For instance, the hydrolysis half-life can increase significantly in cooler, more acidic waters, potentially leading to longer persistence than typically expected. geoscienceworld.orgresearchgate.net

This compound is an invaluable tool for conducting advanced environmental fate studies. By "spiking" soil or water samples with this compound, researchers can precisely trace its movement, degradation, and transformation over time, distinguishing the experimental compound from any pre-existing background contamination. This allows for a more accurate determination of degradation rates and the identification of breakdown products under various environmental conditions.

Furthermore, future research will focus on developing and optimizing remediation strategies for contaminated sites. These studies may investigate:

Bioremediation: Using microorganisms like Proteus myxofaciens, Bacillus spp., or Pseudomonas spp. that can metabolize Monocrotophos as a nutrient source. nih.govresearchgate.net this compound can be used to monitor the efficiency of these microbes in breaking down the pesticide.

Phytoremediation: Employing plants to absorb and detoxify pesticides from the soil. nih.gov

Photocatalytic Degradation: Using light-activated catalysts to break down the pesticide into less harmful substances. nih.gov

In these studies, this compound acts as a robust tracer to quantify the effectiveness of the remediation process under controlled laboratory and field conditions.

Table 2: Environmental Half-Life of Monocrotophos The persistence of Monocrotophos varies significantly with environmental conditions.

Environmental CompartmentConditionHalf-LifeReference
SoilExposed to natural sunlight< 7 days fao.orgepa.gov
SoilDark control~30 days epa.gov
Water (Hydrolysis)pH 9, 25 °C14 - 21 days epa.gov
Water (Hydrolysis)pH 6, 5°CCan increase to ~1 year geoscienceworld.orgresearchgate.net
Technical GradeStored at 38 °CUp to 2500 days nih.govnih.gov

This is an interactive table. Click on the headers to sort the data.

Exploration of Isotopic Effects in Biological Systems

When a hydrogen atom (¹H) is replaced by a deuterium (B1214612) atom (²H), the mass of that atom is doubled. This significant mass change can alter the rate of chemical reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). researchgate.net Covalent bonds involving deuterium (e.g., C-D, O-D) are stronger and require more energy to break than their hydrogen counterparts. researchgate.netnih.gov Consequently, if the breaking of such a bond is the rate-limiting step in a metabolic reaction, the deuterated compound will be metabolized more slowly than the non-deuterated version. nih.gov

Future research can explore the KIE of this compound within various biological systems. By comparing the metabolic rates and pathways of Monocrotophos and this compound in cell cultures, insects, or animal models, scientists can:

Identify Rate-Limiting Metabolic Steps: A significant difference in the metabolism rate would pinpoint specific enzymatic reactions (e.g., those catalyzed by cytochrome P450 enzymes) where bond cleavage at a deuterated site is critical. nih.gov

Understand Detoxification Mechanisms: Elucidating the metabolic pathway is key to understanding how an organism detoxifies the compound. Slowing down a particular step with deuterium labeling can help in the identification of transient or minor metabolites that might otherwise go undetected.

Investigate Mechanisms of Action: The biological activity of a compound is intrinsically linked to its metabolism. nih.gov Altering this metabolism through isotopic substitution can provide insights into how the parent compound and its metabolites exert their effects at a molecular level. iiste.orgiiste.org

These studies are crucial for building more accurate pharmacokinetic and pharmacodynamic models, which describe the absorption, distribution, metabolism, and excretion of the compound.

Integration with Multi-Omics Approaches for Comprehensive Pathway Analysis

The advent of "multi-omics" technologies—such as transcriptomics, proteomics, and metabolomics—allows for a holistic view of biological systems. Instead of studying a single gene or protein, researchers can now measure changes across thousands of genes, proteins, and metabolites simultaneously in response to a specific stimulus. nih.govbio.tools

Integrating this compound into a multi-omics framework represents a powerful future direction for research. plos.org Here’s how it could work:

Metabolomics: Using mass spectrometry, researchers can trace the path of the deuterium-labeled this compound through an organism. This allows for the unambiguous identification of its metabolites, creating a detailed metabolic map. nih.gov

Transcriptomics and Proteomics: Simultaneously, scientists can analyze how exposure to Monocrotophos affects the expression of thousands of genes (transcriptomics) and the levels of cellular proteins (proteomics). nih.gov This can reveal which biological pathways are activated or suppressed in response to the pesticide. nih.gov

By combining these datasets, researchers can establish direct links between the metabolic fate of the pesticide and the resulting cellular response. For example, the appearance of a specific metabolite (identified via this compound) could be correlated with the upregulation of genes involved in stress response or detoxification pathways. plos.orgnih.gov This integrative approach allows for a comprehensive analysis of the molecular mechanisms underlying the biological effects of Monocrotophos, moving beyond simple observation to a deeper, systems-level understanding. researchgate.net

Table 3: Role of this compound in Multi-Omics Research

Omics FieldWhat It MeasuresRole of this compoundResearch Question Answered
Metabolomics Small molecules (metabolites) in a biological sample.Acts as a stable isotope tracer.What are the specific breakdown products of Monocrotophos in the organism?
Transcriptomics The entire set of RNA transcripts (gene expression).Not directly used, but applied in parallel.How does Monocrotophos exposure alter gene activity and cellular signaling pathways? nih.gov
Proteomics The entire set of proteins in a biological sample.Not directly used, but applied in parallel.Which proteins change in abundance following exposure, indicating a functional response?
Multi-Omics Integration Combines data from all of the above fields.Provides the "anchor" for the metabolomics data.How do the metabolic products of Monocrotophos directly influence changes in gene and protein expression to produce a biological effect? plos.org

This is an interactive table. Click on the headers to sort the data.

Q & A

Q. What computational models predict the thermodynamic stability of this compound, and how do these align with empirical data?

  • Methodological Answer : Apply density functional theory (DFT) to calculate bond energies and isotopic substitution effects. Compare simulated degradation pathways (e.g., hydrolysis, photolysis) with experimental LC-MS/MS data. Use multivariate regression to refine model parameters .

Methodological Best Practices

  • Data Contradiction Analysis : When conflicting results arise (e.g., variable recovery rates), systematically isolate variables (e.g., extraction solvents, ionization parameters) and apply factorial experimental designs .
  • Ethical Compliance : Ensure synthetic byproducts and degradation studies adhere to green chemistry principles. Reference institutional safety protocols for handling toxic intermediates .
  • Reproducibility : Document all synthetic steps, instrument parameters, and raw data in supplementary materials. Use FAIR (Findable, Accessible, Interoperable, Reusable) data standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.